(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride
Description
(2S)-1-(2-Methoxyethyl)-2-methylpiperazine dihydrochloride is a chiral piperazine derivative characterized by a 2-methyl group on the piperazine ring and a 2-methoxyethyl substituent at the 1-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C8H20Cl2N2O |
|---|---|
Molecular Weight |
231.16 g/mol |
IUPAC Name |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-8-7-9-3-4-10(8)5-6-11-2;;/h8-9H,3-7H2,1-2H3;2*1H/t8-;;/m0../s1 |
InChI Key |
NIICAQSXHPTXBC-JZGIKJSDSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CCOC.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CCOC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride may involve large-scale batch reactors where the reactants are combined and the reaction is monitored continuously. The product is then purified through crystallization or distillation to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of (2S)-1-(2-methoxyethyl)-2-methylpiperazine dihydrochloride with related piperazine derivatives:
*Calculated based on molecular formula (C₈H₁₉N₂O · 2HCl).
Key Observations:
- Solubility : The methoxy group in the target compound improves water solubility relative to analogs with aromatic substituents (e.g., 1-(2-methoxyphenyl)piperazine) .
- Chirality: The (2S) configuration in the target compound and [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride may confer stereoselective binding properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
